![molecular formula C19H13FO B13058873 4-[4-(4-fluorophenyl)phenyl]benzaldehyde](/img/structure/B13058873.png)
4-[4-(4-fluorophenyl)phenyl]benzaldehyde
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Overview
Description
4-[4-(4-Fluorophenyl)phenyl]benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a biphenyl group bearing a fluorine atom at the para position of the distal phenyl ring. This compound is of significant interest in medicinal chemistry due to its role as a precursor in synthesizing biologically active derivatives, such as thiazolylhydrazones with acetylcholinesterase (AChE) inhibitory activity . Its structure combines electron-withdrawing (fluorine) and π-conjugated (biphenyl) moieties, which influence its electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)phenyl]benzaldehyde can be achieved through several methods. One common method involves the etherification of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde under specific reaction conditions . Another approach is the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 4-[4-(4-Fluorophenyl)phenyl]benzoic acid.
Reduction: 4-[4-(4-Fluorophenyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-Fluorophenyl)phenyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)phenyl]benzaldehyde involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s fluorinated aromatic structure allows it to interact with biological membranes and proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-[4-(4-fluorophenyl)phenyl]benzaldehyde with analogous benzaldehyde derivatives:
Key Observations :
- Electron Effects: The fluorine atom in this compound increases electronegativity, enhancing electrophilic reactivity at the aldehyde group compared to non-fluorinated analogs like 4-phenylbenzaldehyde .
- Biological Relevance : Fluorination often improves metabolic stability and binding affinity in drug candidates, as seen in AChE inhibitors derived from this compound .
Reactivity Trends :
- Fluorinated and chlorinated derivatives exhibit higher reactivity in nucleophilic additions (e.g., hydrazone formation) due to electron-withdrawing effects .
- Hydroxyl-containing analogs (e.g., 4-hydroxybenzaldehyde) participate in hydrogen bonding, influencing their solvation and crystallization behavior .
Critical Analysis of Divergent Properties
- Polarity vs. Bioavailability : While 4-hydroxybenzaldehyde’s polarity enhances water solubility, fluorinated analogs like this compound exhibit better membrane permeability due to lipophilicity .
- Synthetic Complexity: Fluorinated derivatives require specialized synthetic routes (e.g., microwave irradiation ), whereas non-fluorinated compounds (e.g., 4-phenylbenzaldehyde) are more straightforward to prepare .
- Thermal Stability : Bulky biphenyl groups in this compound may improve thermal stability compared to smaller analogs like 4-formylphenyl sulfonates .
Properties
Molecular Formula |
C19H13FO |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C19H13FO/c20-19-11-9-18(10-12-19)17-7-5-16(6-8-17)15-3-1-14(13-21)2-4-15/h1-13H |
InChI Key |
SOZCIFCLRZPNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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